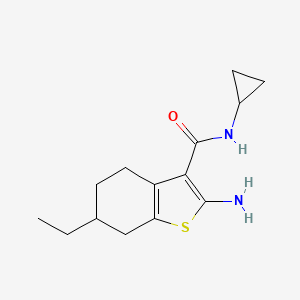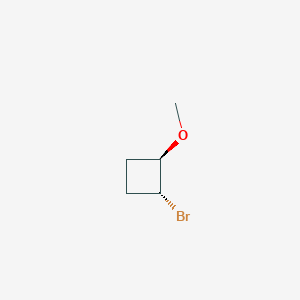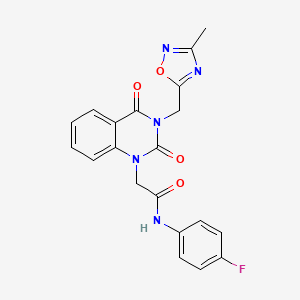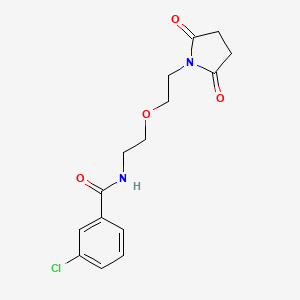
1-(5-(furan-2-yl)isoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(furan-2-yl)isoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, also known as FIT-039, is a chemical compound that has been studied extensively for its potential pharmacological applications. FIT-039 belongs to a class of compounds known as isoxazolecarboxamides, which have been shown to have a variety of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research into similar compounds with furan, isoxazole, and piperidine components has demonstrated their potential in antimicrobial applications. For instance, azole derivatives incorporating furan and piperidine moieties have been synthesized and shown to exhibit activity against various microorganisms. These compounds represent a class of antimicrobial agents with potential applications in fighting bacterial infections (Başoğlu et al., 2013).
Antiprotozoal Agents
Another area of research has focused on the synthesis of compounds for antiprotozoal therapy. Specific derivatives, including those with a furan-2-yl and imidazo[1,2-a]pyridine structure, have shown significant in vitro activity against T. b. rhodesiense and P. falciparum, two protozoal pathogens. These compounds have been evaluated for their DNA affinity and in vivo activity, highlighting their therapeutic potential against protozoal infections (Ismail et al., 2004).
Anticancer Activities
Compounds with furan-2-yl components have been investigated for their anticancer properties as well. For example, thioxothiazolidin-4-one derivatives containing furan-2-yl moieties have been synthesized and tested for their anticancer and antiangiogenic effects in vivo. These studies demonstrate the potential of such compounds to inhibit tumor growth and tumor-induced angiogenesis, offering a promising avenue for cancer therapy research (Chandrappa et al., 2010).
Urotensin-II Receptor Antagonists
Research into the synthesis and pharmacological evaluation of furan-2-carboxamide derivatives, particularly those bearing aryl groups and linked to piperidine, has led to the identification of potent urotensin-II receptor antagonists. These compounds have been explored for their potential in treating diseases mediated by the urotensin-II receptor, showing promising results in terms of potency and selectivity (Lim et al., 2019).
Mechanism of Action
Target of action
The compound contains structural features of several classes of bioactive molecules, including furan, isoxazole, thiazole, and piperidine rings. These moieties are found in a variety of pharmaceuticals and biologically active compounds, suggesting that the compound could interact with multiple biological targets .
Biochemical pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many drugs containing these moieties are involved in a wide range of biochemical pathways, including signal transduction, enzymatic reactions, and ion channel regulation .
Pharmacokinetics
The presence of various heterocyclic rings and amide linkages could influence its absorption, distribution, metabolism, and excretion .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by pH due to the presence of amide linkages .
Properties
IUPAC Name |
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-15(19-17-18-5-9-26-17)11-3-6-21(7-4-11)16(23)12-10-14(25-20-12)13-2-1-8-24-13/h1-2,5,8-11H,3-4,6-7H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRTXTFXKRDQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B2571760.png)
![1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)




![3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571768.png)



![3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2571777.png)
![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2571778.png)
